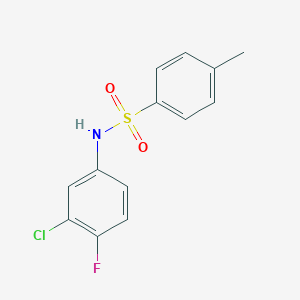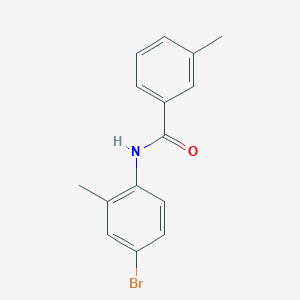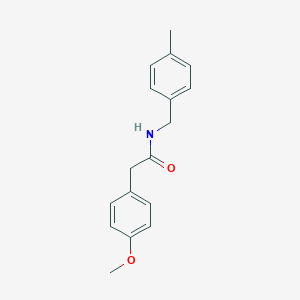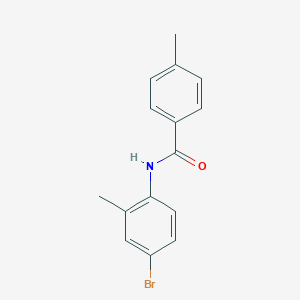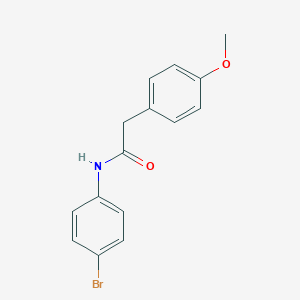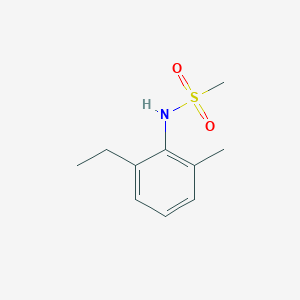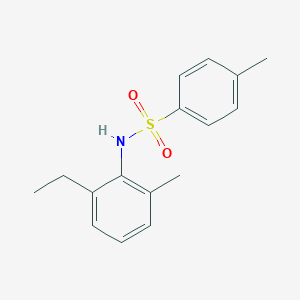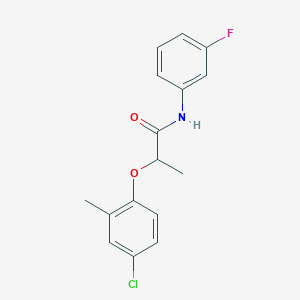
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide, also known as CFTR(inh)-172, is a compound that has been extensively researched for its potential therapeutic applications in cystic fibrosis.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 inhibits the activity of the 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide protein by binding to a specific site on the protein called the regulatory domain. This prevents the protein from opening and closing properly, which reduces the movement of salt and water across cell membranes. This can help alleviate the symptoms of cystic fibrosis by reducing the buildup of mucus in the lungs and other organs.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 has been shown to reduce the activity of the 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide protein in a dose-dependent manner. This can lead to a reduction in the movement of salt and water across cell membranes, which can help alleviate the symptoms of cystic fibrosis. 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 has also been shown to have anti-inflammatory effects, which can help reduce the inflammation associated with cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 has several advantages for lab experiments. It is a highly specific inhibitor of the 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide protein, which makes it a useful tool for studying the role of 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. It is also important to note that 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 is not a cure for cystic fibrosis, and further research is needed to develop more effective treatments for this disease.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172. One area of research is to investigate the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 on cells and tissues. Another area of research is to develop more effective treatments for cystic fibrosis using 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 as a starting point. This could involve combining 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 with other drugs or developing new compounds that target the 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide protein in different ways. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 could be used as a tool to study the role of 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide in other diseases and cellular processes.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 involves the reaction of 3-fluoroaniline with 2-(4-chloro-2-methylphenoxy)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide) gene, which encodes a protein that regulates the movement of salt and water across cell membranes. 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide(inh)-172 has been shown to inhibit the activity of the 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide protein, which can help alleviate the symptoms of cystic fibrosis.
Eigenschaften
Molekularformel |
C16H15ClFNO2 |
|---|---|
Molekulargewicht |
307.74 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-8-12(17)6-7-15(10)21-11(2)16(20)19-14-5-3-4-13(18)9-14/h3-9,11H,1-2H3,(H,19,20) |
InChI-Schlüssel |
QVZTVBOBWKHPDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



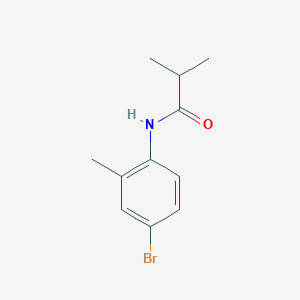
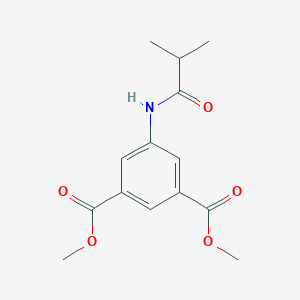
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
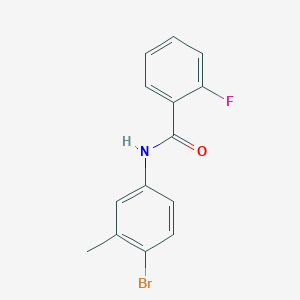
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
